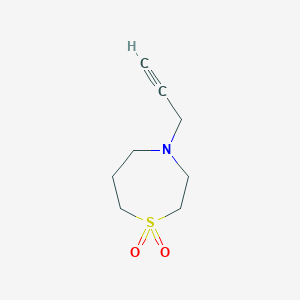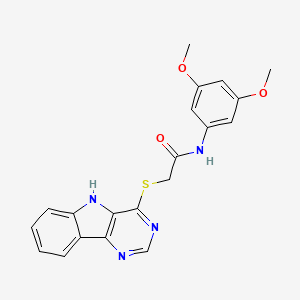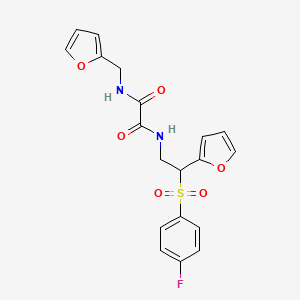![molecular formula C16H21N3O5 B2621360 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholinoethyl)oxalamide CAS No. 900000-95-5](/img/structure/B2621360.png)
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholinoethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to contain a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety, which is a bicyclic system consisting of a benzene ring fused to a 1,4-dioxin ring . It also appears to have a morpholinoethyl group, which suggests the presence of a morpholine ring, a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds have been synthesized using various methods. For instance, 1,4-benzodioxane-substituted chalcones have been synthesized and evaluated as selective and reversible inhibitors of human monoamine oxidase B . Another study reported the synthesis of halo-chalcone hybrids derived from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one .作用機序
BMD-1161 is a selective inhibitor of the N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholinoethyl)oxalamide, which is a key player in the renin-angiotensin-aldosterone system (RAAS). The RAAS is a hormonal system that regulates blood pressure and fluid balance in the body. The this compound is responsible for the vasoconstrictive and pro-inflammatory effects of angiotensin II, a peptide hormone that is a key component of the RAAS. By blocking the this compound, BMD-1161 reduces the vasoconstrictive and pro-inflammatory effects of angiotensin II, leading to improved cardiovascular and renal function.
Biochemical and Physiological Effects
BMD-1161 has been shown to reduce blood pressure, improve renal function, and decrease inflammation in animal models of hypertension and chronic kidney disease. It has also been shown to have anti-fibrotic effects in the heart and kidney. BMD-1161 has been shown to reduce oxidative stress and improve endothelial function, which may contribute to its beneficial effects on cardiovascular and renal diseases.
実験室実験の利点と制限
One advantage of BMD-1161 is its selectivity for the N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholinoethyl)oxalamide, which reduces the risk of off-target effects. BMD-1161 has also been shown to have good pharmacokinetic properties, making it a promising candidate for clinical development. However, one limitation of BMD-1161 is its relatively low potency compared to other this compound inhibitors. This may limit its effectiveness in certain disease states.
将来の方向性
There are several future directions for research on BMD-1161. One area of interest is its potential therapeutic applications in other disease states, such as diabetic nephropathy and heart failure. Another area of interest is the development of more potent N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholinoethyl)oxalamide inhibitors based on the structure of BMD-1161. Finally, further studies are needed to determine the long-term safety and efficacy of BMD-1161 in humans.
合成法
The synthesis of BMD-1161 involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid with N-(2-aminoethyl)morpholine to form the corresponding amide. This intermediate is then reacted with oxalyl chloride to yield BMD-1161.
科学的研究の応用
BMD-1161 has been extensively studied for its potential therapeutic applications in cardiovascular and renal diseases. It has been shown to reduce blood pressure, improve renal function, and decrease inflammation in animal models of hypertension and chronic kidney disease. BMD-1161 has also been shown to have anti-fibrotic effects in the heart and kidney.
特性
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c20-15(17-3-4-19-5-7-22-8-6-19)16(21)18-12-1-2-13-14(11-12)24-10-9-23-13/h1-2,11H,3-10H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGVUGRZHZAWFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B2621280.png)
![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2621282.png)


![N-(benzo[d][1,3]dioxol-5-yl)-3-(2,6-difluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2621287.png)
![2-Methyl-5-(piperidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2621288.png)
![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2621290.png)

![4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid](/img/structure/B2621293.png)
![6-(3-Chlorophenyl)-2-[2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one](/img/structure/B2621295.png)

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2621298.png)
